5-amino-6-methoxypyridine-3-carbonitrile
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Overview
Description
5-amino-6-methoxypyridine-3-carbonitrile is a heterocyclic organic compound with a pyridine ring substituted with an amino group at the 5-position, a methoxy group at the 6-position, and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-methoxypyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Nitration: The nitration of 6-methoxypyridine to introduce a nitro group at the 3-position.
Reduction: Reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen gas.
Cyanation: Introduction of the cyano group at the 3-position through a nucleophilic substitution reaction using a cyanating agent like sodium cyanide (NaCN).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-methoxypyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-amino-6-methoxypyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities and receptor interactions.
Mechanism of Action
The mechanism of action of 5-amino-6-methoxypyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino, methoxy, and cyano groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-methoxypyridine-3-carbonitrile
- 6-amino-5-methoxypyridine-3-carbonitrile
- 5-amino-6-methoxypyridine-2-carbonitrile
Uniqueness
5-amino-6-methoxypyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
1697305-07-9 |
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Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-amino-6-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-11-7-6(9)2-5(3-8)4-10-7/h2,4H,9H2,1H3 |
InChI Key |
GDPXVQMXTBARCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C#N)N |
Purity |
95 |
Origin of Product |
United States |
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